PdCl2(BINAP)

Cross-coupling Selectivity Palladium catalysis

Select pre-formed PdCl₂(BINAP) over in situ Pd(OAc)₂/BINAP mixtures to eliminate ligand-metal equilibria variability. The defined 1:1 stoichiometry delivers up to 88% ee in allylic alkylations, 93% product selectivity in cross-couplings—outperforming PdCl₂(PPh₃)₂ and PdCl₂(dppe)—and >95% yield in aqueous-phase reductions. Air-stable as a solid, this precatalyst ensures batch-to-batch reproducibility critical for chiral pharmaceutical intermediate synthesis. Avoid the yield loss, diminished enantioselectivity, and irreproducibility inherent in generic Pd sources.

Molecular Formula C44H32Cl2P2Pd
Molecular Weight 800 g/mol
CAS No. 253157-79-8
Cat. No. B3333940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdCl2(BINAP)
CAS253157-79-8
Molecular FormulaC44H32Cl2P2Pd
Molecular Weight800 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Pd+2]
InChIInChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2
InChIKeyVDHAUMFISVWIRX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PdCl2(BINAP) (CAS 253157-79-8): A Defined Chiral Palladium Pre-Catalyst for Asymmetric Synthesis and Cross-Coupling Procurement


PdCl2(BINAP) (CAS 253157-79-8) is a palladium(II) coordination complex incorporating the axially chiral bisphosphine ligand BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), with a molecular weight of 800.00 g/mol . This pre-catalyst is commercially available with purities typically ≥97–98%, and its stability under ambient storage conditions (air-stable as a solid, requiring protection from light and moisture) facilitates reliable laboratory handling [1]. Its primary utility lies in homogeneous catalysis for enantioselective transformations, including allylic alkylations (up to 88% ee), asymmetric Heck reactions, and a broad spectrum of cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura, Negishi, Stille, etc.) [2][3][4].

Why Generic Pd/BINAP Systems or Other Palladium Catalysts Are Not Equivalent Substitutes for PdCl2(BINAP)


Simply combining Pd(OAc)₂ or Pd₂(dba)₃ with free BINAP ligand in situ does not reliably reproduce the performance of pre-formed PdCl₂(BINAP). The pre-formed complex ensures a precise 1:1 Pd:BINAP stoichiometry and a well-defined, air-stable precatalyst that eliminates the variability associated with in situ ligand-metal coordination equilibria, which can be influenced by trace impurities, solvent, and base [1][2]. Critically, comparative studies reveal that PdCl₂(BINAP) outperforms other common Pd(II) precatalysts like PdCl₂(PPh₃)₂ and PdCl₂(dppe) in specific transformations, demonstrating superior selectivity (e.g., 93% product selectivity vs. 92% and 91%, respectively, in a model coupling reaction) [3]. Furthermore, the unique chiral pocket of BINAP is essential for achieving high enantioselectivity (e.g., up to 88% ee), a feature completely absent in achiral alternatives like PdCl₂(dppf) or Pd(PPh₃)₄, and not consistently replicated even by Pd(OAc)₂/BINAP mixtures due to potential formation of inactive oligomeric species [4][5][6]. Substituting with a generic Pd source thus introduces significant risk of lower yield, diminished enantioselectivity, and poor reproducibility.

Quantitative Performance Benchmarks for PdCl2(BINAP) Versus Key Comparator Catalysts


Enhanced Catalytic Selectivity in Cross-Coupling: PdCl2(BINAP) vs. PdCl2(PPh3)2 and PdCl2(dppe)

In a direct head-to-head comparison of various [PdCl₂L₂] catalysts for a model coupling reaction (conversion of 5 to 1/2, with 5a as a byproduct), PdCl₂(BINAP) demonstrated the highest selectivity for the desired product 1. It achieved 93% of product 1 and 6% of product 2, compared to 92% and 7% for PdCl₂(PPh₃)₂, and 91% and 7% for PdCl₂(dppe), respectively. This quantifies a tangible, albeit modest, advantage in product distribution [1].

Cross-coupling Selectivity Palladium catalysis

Achieving High Enantioselectivity in Asymmetric Allylic Alkylation: Pd/(S)-BINAP vs. Literature Achiral Systems

A Pd/(S)-BINAP catalytic system, derived from PdCl₂(BINAP) precursor, was successfully applied to the asymmetric allylic alkylation of rac-1,3-diphenyl-3-acetoxyprop-1-ene in imidazolium-based ionic liquids, attaining up to 88% enantiomeric excess (ee) of the (R)-product [1]. This high enantioselectivity is a defining feature of the BINAP ligand scaffold, which is not achievable with achiral Pd catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) that would yield racemic products (0% ee).

Asymmetric catalysis Enantioselectivity Allylic alkylation

Superior Reactivity and Stability of PdCl2(BINAP) in Aqueous Reduction of Aryl Azides vs. Other Pd Sources

In the aqueous reduction of aryl azides to primary amines using sodium borohydride as a hydrogen source, the pre-formed PdCl₂(BINAP) catalyst consistently provided yields above 95% in short reaction times under mild, room-temperature conditions [1]. This contrasts with typical yields observed for in situ generated Pd(OAc)₂/BINAP or Pd/C systems in similar aqueous reductions, which often suffer from lower activity or catalyst deactivation due to palladium nanoparticle formation. The defined complex exhibits enhanced stability and reactivity in this challenging aqueous environment.

Aryl azide reduction Green chemistry Aqueous catalysis

Well-Defined Precatalyst: 97.4% Synthesis Yield and Purity Advantage Over In Situ Generation

The synthesis of PdCl₂(BINAP) from Na₂PdCl₄ and BINAP proceeds under simple, green conditions with an impressive yield of 97.4% and high purity, as confirmed by elemental analysis, IR, ¹H-NMR, and ³¹P-NMR [1]. This defined synthesis and rigorous characterization stand in stark contrast to the undefined, variable composition of in situ generated 'Pd/BINAP' mixtures, which can contain multiple active and inactive species. Using the pre-formed complex ensures a single, well-characterized catalytic entity is introduced, leading to more predictable and reproducible reaction outcomes.

Catalyst synthesis Process robustness Quality control

Optimal Application Scenarios for Procuring PdCl2(BINAP) Based on Demonstrated Performance Advantages


High-Performance Asymmetric Allylic Alkylation for Chiral Building Block Synthesis

For research groups or industrial teams engaged in the synthesis of chiral pharmaceutical intermediates or natural products requiring high enantiomeric purity, the PdCl₂(BINAP) catalyst is the optimal choice. Its demonstrated ability to achieve up to 88% ee in allylic alkylation, coupled with turnover frequencies reaching 225 h⁻¹ in ionic liquids, provides a robust platform for developing stereoselective C-C bond-forming processes [1]. This catalyst system is particularly advantageous when high throughput and stereocontrol are paramount, and where the use of well-defined, pre-formed catalysts minimizes reaction optimization time and ensures batch-to-batch reproducibility [2].

Green Chemistry Initiatives: Aqueous Reductions of Aryl Azides to Primary Amines

PdCl₂(BINAP) is a leading candidate for laboratories and pilot plants aiming to implement sustainable, aqueous-phase transformations. The catalyst's proven stability and high activity in water, enabling >95% yield in the reduction of aryl azides to valuable primary amines under mild conditions, aligns perfectly with green chemistry principles by avoiding organic solvents and harsh reagents [3]. Its commercial availability and air/moisture stability as a solid further simplify its adoption in aqueous processes, offering a practical advantage over more sensitive or in situ-generated catalyst systems that may not tolerate water [4].

Selectivity-Sensitive Cross-Coupling in Complex Heterocycle Synthesis

In the synthesis of densely functionalized heterocycles, such as quinoline derivatives for medicinal chemistry programs, the enhanced selectivity of PdCl₂(BINAP) over other common Pd(II) catalysts (e.g., PdCl₂(PPh₃)₂ or PdCl₂(dppe)) becomes a decisive factor [5]. The catalyst's ability to deliver higher selectivity for the desired cross-coupled product (e.g., 93% vs. 91-92%) translates to simplified purification and higher isolated yields of precious advanced intermediates [5]. Furthermore, its proven efficacy in challenging Heck reactions of heteroaryl chlorides with acrylates underscores its utility for constructing complex molecular architectures with good to excellent yields [6].

Rigorous Academic Research Requiring Mechanistic Reproducibility

For academic laboratories focused on reaction mechanism elucidation or catalyst development, the defined nature of PdCl₂(BINAP) is critical. Unlike in situ-generated 'Pd/BINAP' systems which contain a mixture of active and inactive Pd species (e.g., [(BINAP)Pd(0)], [Pd₂(dba)₃], etc.), the pre-formed dichloride complex serves as a single, well-characterized precatalyst [7]. This eliminates ambiguity regarding the identity of the active catalytic species and allows for more accurate kinetic analysis and mechanistic interpretation. Sourcing the pre-formed complex ensures that published results are more readily reproducible by other groups, a cornerstone of rigorous scientific research [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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